molecular formula C31H48O4 B12433061 3-Oxopomolic acid methyl ester

3-Oxopomolic acid methyl ester

Cat. No.: B12433061
M. Wt: 484.7 g/mol
InChI Key: GPXGNEOCDRUGFF-PHYBDTGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxopomolic acid methyl ester can be synthesized through esterification reactions. Esterification typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Common methods include Fischer esterification, where the carboxylic acid and alcohol are heated with a strong acid like sulfuric acid . Another method involves the use of acid anhydrides or acid chlorides with alcohols in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of esters often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used .

Chemical Reactions Analysis

Types of Reactions: 3-Oxopomolic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

IUPAC Name

methyl (1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate

InChI

InChI=1S/C31H48O4/c1-19-11-16-31(25(33)35-8)18-17-28(5)20(24(31)30(19,7)34)9-10-22-27(4)14-13-23(32)26(2,3)21(27)12-15-29(22,28)6/h9,19,21-22,24,34H,10-18H2,1-8H3/t19-,21+,22-,24-,27+,28-,29-,30-,31+/m1/s1

InChI Key

GPXGNEOCDRUGFF-PHYBDTGBSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)OC

Origin of Product

United States

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